N'-(2-thienylmethylene)-2-thiophenecarbohydrazide

Description

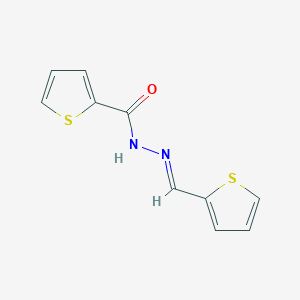

N'-(2-Thienylmethylene)-2-thiophenecarbohydrazide is a carbohydrazide derivative featuring two thiophene rings: one as part of the carbohydrazide backbone and the other attached via a methylene group. This compound is synthesized through the condensation of thiophene-2-carboxaldehyde with 2-thiophenecarbohydrazide in the presence of glacial acetic acid as a catalyst . The structure is confirmed via IR, ¹H NMR, and elemental analysis, with characteristic peaks for NH (3049–3410 cm⁻¹), C=O (1637–1645 cm⁻¹), and C=N (1581–1597 cm⁻¹) bonds .

Properties

Molecular Formula |

C10H8N2OS2 |

|---|---|

Molecular Weight |

236.3 g/mol |

IUPAC Name |

N-[(E)-thiophen-2-ylmethylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C10H8N2OS2/c13-10(9-4-2-6-15-9)12-11-7-8-3-1-5-14-8/h1-7H,(H,12,13)/b11-7+ |

InChI Key |

BFQKAYQRWCAVAT-YRNVUSSQSA-N |

Isomeric SMILES |

C1=CSC(=C1)/C=N/NC(=O)C2=CC=CS2 |

Canonical SMILES |

C1=CSC(=C1)C=NNC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-thienylmethylene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-thiophenecarboxaldehyde+2-thiophenecarbohydrazide→N’-(2-thienylmethylene)-2-thiophenecarbohydrazide

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for N’-(2-thienylmethylene)-2-thiophenecarbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-thienylmethylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions to achieve substitution on the thiophene rings.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the thiophene rings, leading to a wide range of derivatives.

Scientific Research Applications

N’-(2-thienylmethylene)-2-thiophenecarbohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry: It can be used in the development of new materials, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N’-(2-thienylmethylene)-2-thiophenecarbohydrazide in biological systems involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can interfere with metal-dependent enzymes and proteins. Additionally, the thiophene rings can interact with biological membranes and proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituent Variations

a) Thiophene vs. Phenyl Groups

- Thiophene Derivatives : Exhibit higher thermal stability and corrosion inhibition due to electron-rich sulfur atoms enhancing metal surface adsorption .

- Phenyl Derivatives (e.g., LASSBio-1660) : Show moderate antibacterial activity but lower thermal stability compared to thiophene analogs .

b) Heterocyclic Modifications

Key Insight : Thiophene and benzothiophene derivatives generally exhibit superior biological and material science applications compared to furan or phenyl analogs due to sulfur's electronic effects .

Spectral and Physical Properties

Spectral Data

Key Insight : Electron-withdrawing substituents (e.g., nitro, chloro) increase melting points and shift C=O IR peaks to higher wavenumbers .

Biological Activity

N'-(2-thienylmethylene)-2-thiophenecarbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-thiophenecarbohydrazide and 2-thienyl aldehyde. The reaction can be represented as follows:

This compound can be characterized using various spectroscopic methods such as NMR and IR spectroscopy, confirming the formation of the desired hydrazone derivative.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study evaluated its activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8-16 |

| This compound | Escherichia coli | 16-32 |

These results indicate that the compound exhibits moderate antibacterial activity, which could be further explored for therapeutic applications.

Anti-Tubercular Activity

Research has also highlighted the anti-tubercular potential of this compound. A comparative study against Mycobacterium tuberculosis (H37Rv) showed that derivatives with thiophene moieties possess significant activity. For instance, compounds with similar structures demonstrated MIC values ranging from 10.8 to 15.3 µM, indicating that modifications in the thiophene ring can enhance biological efficacy.

| Compound | MIC (µM) |

|---|---|

| Ethambutol | 15.3 |

| Isoniazid | 0.46 |

| This compound | TBD |

Case Studies

Several case studies have been conducted to evaluate the biological activities of thiophene derivatives, including this compound:

- Case Study 1 : A study focused on the synthesis and screening of various thiophene derivatives for their antimicrobial properties. The results indicated that modifications in substituents significantly affected their activity against both Gram-positive and Gram-negative bacteria.

- Case Study 2 : Another research project investigated the anti-tubercular effects of thiophene-based compounds, revealing that specific structural features are critical for enhancing potency against Mycobacterium tuberculosis.

Q & A

Q. What are the standard synthetic routes for N'-(2-thienylmethylene)-2-thiophenecarbohydrazide, and how can reaction conditions be optimized for high yield?

The compound is synthesized via a condensation reaction between 2-thiophenecarbohydrazide and 2-thienylaldehyde. Typical conditions involve refluxing in ethanol or methanol with catalytic acetic acid for 4–6 hours . Yield optimization can be achieved by:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions, while higher temperatures (80–100°C) accelerate imine formation .

- Stoichiometry : A 1:1.2 molar ratio of carbohydrazide to aldehyde minimizes unreacted starting material .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Structural elucidation involves:

- Single-crystal X-ray diffraction to determine bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonded networks) .

- FTIR spectroscopy to confirm the hydrazone C=N stretch (~1600 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- NMR spectroscopy :

- -NMR: Aromatic protons appear as multiplet signals in δ 6.8–7.5 ppm, while the hydrazone NH proton resonates near δ 11.5 ppm .

- -NMR: The imine carbon (C=N) appears at δ 145–150 ppm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data for this compound?

Discrepancies in vibrational or electronic spectra often arise from solvent effects or tautomerism. For example:

Q. What strategies mitigate crystallographic disorder in X-ray structures of hydrazone derivatives like this compound?

Disorder in the thiophene or hydrazone moieties can be addressed by:

- Low-temperature data collection (100 K) to reduce thermal motion .

- TWINABS refinement for handling twinned crystals, common in hydrazones due to flexible backbones .

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π–π stacking between thiophene rings) that stabilize the lattice .

Q. How does the electron-withdrawing thienyl group influence the compound’s reactivity in metal coordination studies?

The thiophene sulfur and hydrazone N atoms act as chelating sites. Key findings include:

- Coordination modes : Bidentate binding via S and N atoms forms stable complexes with Cu(II) and Zn(II), confirmed by UV-Vis (d-d transitions) and ESR spectroscopy .

- Electronic effects : The thienyl group enhances ligand rigidity, improving catalytic activity in oxidation reactions (e.g., cyclohexane → cyclohexanol) .

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for reproducibility in biological activity assays?

- Solubility : Use DMSO/water mixtures (<5% DMSO) to avoid cytotoxicity artifacts .

- Positive controls : Compare with known hydrazone-based antimicrobials (e.g., isoniazid derivatives) to validate assay sensitivity .

- Dose-response curves : Test concentrations from 1 μM to 100 μM to identify IC values with 95% confidence intervals .

Q. How can conflicting bioactivity results between in vitro and in vivo studies be reconciled?

Discrepancies often arise from metabolic instability. Solutions include:

- Prodrug design : Introduce acetyl-protected hydrazone groups to enhance pharmacokinetics .

- Microsomal stability assays : Use liver microsomes to predict in vivo degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.